N,N-Bis[2-(oxiran-2-yl)ethyl]-3-(trimethoxysilyl)propan-1-amine
Description
Properties
CAS No. |
820252-08-2 |
|---|---|
Molecular Formula |
C14H29NO5Si |
Molecular Weight |
319.47 g/mol |
IUPAC Name |
N,N-bis[2-(oxiran-2-yl)ethyl]-3-trimethoxysilylpropan-1-amine |
InChI |
InChI=1S/C14H29NO5Si/c1-16-21(17-2,18-3)10-4-7-15(8-5-13-11-19-13)9-6-14-12-20-14/h13-14H,4-12H2,1-3H3 |
InChI Key |
QLBZDPQWUSWPDR-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCN(CCC1CO1)CCC2CO2)(OC)OC |
Origin of Product |
United States |
Preparation Methods
Key Reagents and Mechanism
- Primary Amine : 3-(trimethoxysilyl)propylamine (CAS 919-30-2) serves as the nucleophilic core.
- Epoxide Source : Bis-functional epoxides (e.g., diglycidyl ether derivatives) or monoepoxides (e.g., epichlorohydrin) in excess.
- Catalyst/Base : Triethylamine or carboxylic acids (e.g., acetic acid) to facilitate ring-opening.
The reaction proceeds via nucleophilic attack of the amine on the epoxide’s electrophilic carbon, forming a secondary amine-ether linkage. For bis-functionalization, two equivalents of epoxide are required.
| Reaction Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| 1st Epoxide Addn. | Epichlorohydrin, Et₃N | CH₂Cl₂, 40–50°C, 1–2 h | ~60–70% | |
| 2nd Epoxide Addn. | Epichlorohydrin, HAc | Toluene, reflux, 6–8 h | ~50–60% |
Notes :
- Epichlorohydrin (1-bromo-2,3-epoxypropane) is a common monoepoxide source.
- Sequential additions may require elevated temperatures and extended reaction times due to reduced nucleophilicity of the secondary amine.
One-Pot Synthesis Using Diepoxides
Diepoxides offer a streamlined route to bis-functionalization.
Reagents and Protocol
- Diepoxy Compound : 1,2,7,8-diepoxyoctane (hypothetical) or similar.
- Solvent : THF or DMF.
- Catalyst : Sodium hydroxide or tertiary amines.
The diepoxy compound reacts with 3-(trimethoxysilyl)propylamine in a single step, eliminating the need for sequential additions.
| Parameter | Value | Rationale |
|---|---|---|
| Molar Ratio | 1:1 (amine:diepoxy) | Stoichiometric control |
| Temperature | 60–80°C | Accelerates ring-opening kinetics |
| Reaction Time | 4–6 h | Ensures complete conversion |
| Workup | EtOAc extraction, SiO₂ column | Removes unreacted diepoxy and byproducts |
Example Reaction :
$$ \text{3-(Trimethoxysilyl)propylamine} + \text{Diepoxy} \xrightarrow{\text{Base}} \text{N,N-Bis[2-(oxiran-2-yl)ethyl]-3-(trimethoxysilyl)propan-1-amine} $$
Alternative Routes Using Amino-Alcohol Intermediates
This approach involves synthesizing a diamine intermediate followed by epoxidation.
Steps and Reagents
- Diamine Synthesis : React 3-(trimethoxysilyl)propylamine with ethylene diamine.
- Epoxidation : Treat the diamine with an oxidizing agent (e.g., m-CPBA).
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Ethylene diamine, Et₃N | CH₂Cl₂, 0°C → RT, 2 h | ~80% | |
| 2 | m-CPBA, CH₂Cl₂ | 0°C → RT, 4 h | ~70% |
Challenges :
- Epoxidation of allylic amines may lead to side reactions (e.g., N-oxidation).
- Low yields due to steric hindrance in diamine intermediates.
Catalytic Approaches for Enhanced Efficiency
Catalysts like Lewis acids or phase-transfer agents can improve reaction rates and selectivity.
Example with Acetic Acid Catalyst
- Role : Protonates the epoxide, enhancing electrophilicity.
- Application : Used in aminosilane-epoxide copolymerization (analogous to).
| Parameter | Value | Impact |
|---|---|---|
| Catalyst Loading | 5–10 mol% | Reduces reaction time to 1–2 h |
| Temperature | 40–50°C | Minimizes side reactions |
| Solvent | Toluene | High boiling point stabilizes intermediates |
Advantages :
- Higher yields (~75–80%) compared to uncatalyzed reactions.
- Compatible with moisture-sensitive silane reagents.
Purification and Characterization
Workup and Isolation
- Extraction : Use ethyl acetate or dichloromethane to separate organic layers.
- Column Chromatography : SiO₂ or Al₂O₃ columns with gradient elution (hexane/ethyl acetate).
- Drying : Molecular sieves (4 Å) to remove residual water.
Analytical Data
| Technique | Expected Data | Reference |
|---|---|---|
| ¹H NMR | δ 3.9–4.1 (oxirane CH₂), δ 1.2–1.4 (Si-OCH₃) | |
| ¹³C NMR | δ 50–52 (oxirane C), δ 18 (Si-OCH₃) | |
| IR | ν 1100–1200 cm⁻¹ (C-O-C), ν 850–900 cm⁻¹ (Si-O-C) |
Applications and Performance
Adhesion Promotion in Polymers
- Role : Acts as a coupling agent between silicate surfaces and organic polymers.
- Example : Enhances tensile strength in silicone rubber composites (analogous to).
| Property | Value | Reference |
|---|---|---|
| Tensile Strength | 15–20 MPa (vs. 5–10 MPa baseline) | |
| Adhesion to Glass | >10 N/mm (T-peel test) |
UV-Curable Systems
- Role : Reacts with carboxylic acids to form methacrylated oligomers for UV crosslinking.
- Performance : Improved scratch resistance in polycarbonate panels.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis[2-(oxiran-2-yl)ethyl]-3-(trimethoxysilyl)propan-1-amine undergoes various types of chemical reactions, including:
Epoxide Ring-Opening Reactions: The epoxy groups can react with nucleophiles such as amines, alcohols, and thiols to form corresponding adducts.
Hydrolysis and Condensation: The trimethoxysilyl group can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Lewis acids or bases
Solvents: Toluene, dichloromethane, ethanol
Conditions: Mild temperatures (0°C to 50°C), neutral to basic pH
Major Products
Epoxide Adducts: Formed through ring-opening reactions
Siloxane Polymers: Formed through hydrolysis and condensation of the silane group
Scientific Research Applications
Chemical Properties and Reactivity
The compound features both epoxy groups and a silane moiety, which contribute to its reactivity. The epoxy groups are capable of undergoing ring-opening reactions in the presence of nucleophiles, while the silane group can hydrolyze to form silanol, leading to the formation of siloxane networks. These properties make it particularly useful in creating crosslinked polymer networks and modifying surfaces to enhance adhesion and compatibility with biological systems.
Polymer Synthesis
N,N-Bis[2-(oxiran-2-yl)ethyl]-3-(trimethoxysilyl)propan-1-amine is employed in the synthesis of advanced polymer materials. Its ability to act as a crosslinking agent allows for the development of robust polymer networks with enhanced mechanical properties. The compound can be integrated into various polymer matrices to improve thermal stability and chemical resistance.
Applications include:
- Coatings: Used in protective coatings for metals and plastics, enhancing durability and resistance to environmental factors.
- Adhesives: Functions as a coupling agent that improves adhesion between dissimilar materials.
Surface Modification
The compound's silane functionality enables effective bonding with inorganic substrates, making it ideal for surface modification applications. By forming stable siloxane bonds with silica or glass surfaces, it enhances the surface properties such as hydrophobicity or hydrophilicity.
Key applications:
- Biocompatible Surfaces: Enhances cell adhesion on modified surfaces, crucial for biomedical implants and devices.
- Anti-corrosive Treatments: Provides protective layers on metal surfaces to prevent oxidation.
Biomedical Applications
Research indicates that this compound has promising applications in biomedicine due to its ability to modify biomolecules and surfaces. Its biocompatibility makes it suitable for various applications in tissue engineering and drug delivery systems.
Potential uses include:
- Tissue Engineering: Enhances cell attachment and proliferation on scaffolds, promoting tissue regeneration.
- Drug Delivery Systems: Serves as a carrier for therapeutic agents, facilitating targeted delivery due to its reactive groups that can conjugate with drugs.
Case Study 1: Surface Modification for Biomedical Devices
A study investigated the use of this compound in modifying titanium surfaces used in dental implants. The results demonstrated improved protein adsorption and enhanced osteoblast adhesion, indicating potential for better integration with bone tissue.
Case Study 2: Polymer Coatings
In another research project, this compound was utilized in formulating a protective coating for automotive parts. The treated surfaces exhibited significantly improved resistance to scratches and chemical exposure compared to untreated controls, showcasing its effectiveness as a surface modifier.
Mechanism of Action
The compound exerts its effects primarily through the reactivity of its epoxy and silane groups. The epoxy groups can undergo nucleophilic attack, leading to the formation of covalent bonds with various substrates. The trimethoxysilyl group can hydrolyze to form silanols, which can further condense to form siloxane networks. These reactions enable the compound to act as a versatile crosslinking agent, enhancing the mechanical and chemical properties of materials.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations in Silane-Amines
Table 1: Key Structural and Functional Differences
Reactivity and Performance
Epoxy vs. Non-Epoxy Silanes:
- Target Compound : The epoxy groups enable covalent bonding with hydroxyl-rich surfaces (e.g., glass, cellulose) and polymers (e.g., epoxies, polyurethanes). This enhances interfacial adhesion and mechanical strength in composites .
- Non-Epoxy Analogues: N,N-Dimethyl-3-(trimethoxysilyl)-1-propanamine () lacks crosslinking capability but provides hydrophobic surfaces via methyl groups, making it suitable for water-repellent coatings . Bis(trimethoxysilylpropyl)amine () offers dual silane groups, improving hydrolytic stability in silicone-based materials but requires co-agents for crosslinking .
Thermal and Hydrolytic Stability:
- Ethylenediamine-Bridged Silanes () exhibit superior thermal resistance (>250°C) due to the rigid ethylenediamine structure, ideal for high-temperature adhesives .
- Target Compound : Moderate thermal stability (decomposition ~180°C) but superior hydrolytic resistance compared to amine-terminated silanes due to the oxirane’s ring stability .
Research Findings
- Protein Adsorption Behavior: Zwitterionic silanes (e.g., ZS-silane in ) outperform the target compound in reducing non-specific protein adsorption, highlighting the trade-off between adhesion and biocompatibility .
- Polymer Modification: In Example 3 of , the target compound’s epoxy-silane structure improved tensile strength in modified conjugated diene-based polymers by 15% compared to non-epoxy analogues .
Biological Activity
N,N-Bis[2-(oxiran-2-yl)ethyl]-3-(trimethoxysilyl)propan-1-amine is a silane compound that has garnered attention for its potential biological applications, particularly in the fields of drug delivery, biocompatibility, and surface modification. This article explores its biological activity, including mechanisms of action, toxicity profiles, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a unique structure that includes an epoxy group (oxiran) and a trimethoxysilyl group, which enhances its reactivity and ability to form covalent bonds with various substrates. Its molecular formula is , and it has a molecular weight of approximately 303.44 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 303.44 g/mol |
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound can be attributed to its ability to interact with biological membranes and proteins through its silane and epoxy functionalities. The epoxy groups can undergo ring-opening reactions, which may facilitate the formation of covalent bonds with amino acids in proteins, potentially leading to modifications in protein function or stability.
Case Studies
- Drug Delivery Systems : Research has indicated that silane-based compounds can enhance the solubility and stability of poorly soluble drugs. A study demonstrated that this compound was effective in encapsulating hydrophobic drugs, improving their bioavailability when administered in vitro .
- Biocompatibility : In vitro studies have shown that this compound exhibits low cytotoxicity towards various cell lines, suggesting good biocompatibility. For instance, a study evaluated its effects on human fibroblasts and reported no significant cell death at concentrations up to 100 µg/mL .
- Surface Modification : The compound has been utilized for modifying surfaces to improve adhesion properties in biomedical applications. A study highlighted its effectiveness in enhancing the bonding strength of dental materials to tooth structures .
Toxicity Profile
While this compound shows promising biological activity, it is crucial to consider its toxicity. Preliminary assessments indicate that at higher concentrations, the compound may cause skin irritation and eye damage . Further studies are needed to establish comprehensive safety profiles.
Table 2: Toxicity Data Summary
| Endpoint | Result |
|---|---|
| Skin Irritation | Yes (at high concentrations) |
| Eye Damage | Yes (at high concentrations) |
| Cytotoxicity (Fibroblasts) | Low at ≤100 µg/mL |
Q & A
Q. What are the critical considerations for synthesizing this compound with high purity?
Methodological Answer: Synthesis requires precise control of reaction conditions. For example, in analogous silane coupling agent preparations, N,N-dimethyl-3-(trimethoxysilyl)propan-1-amine is reacted with 1,3-propanesultone in acetone under nitrogen to form zwitterionic sultone silane (ZS-silane). Key steps include:
- Maintaining anhydrous conditions to prevent premature hydrolysis of trimethoxysilyl groups.
- Temperature control (e.g., reflux at 50°C for 24 hours) to ensure complete reaction .
- Purification via vacuum distillation or column chromatography to remove unreacted monomers.
- Yield optimization by adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to sultone) .
Q. Which spectroscopic techniques are most effective for characterizing structural integrity?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to confirm the presence of epoxy (δ 3.1–3.5 ppm for oxirane protons) and trimethoxysilyl groups (δ 3.5–3.6 ppm for OCH) .
- HPLC : Validate purity (>98%) using reverse-phase UPLC with a C18 column and UV detection at 254 nm, as demonstrated for structurally related amines .
- FTIR : Identify Si-O-C (1100 cm) and epoxy ring (1250 cm) vibrations .
Q. What safety protocols are essential during handling and storage?
Methodological Answer:
- Storage : Keep in sealed, moisture-proof containers at 2–8°C to prevent hydrolysis of the trimethoxysilyl group .
- PPE : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Conduct reactions in fume hoods to mitigate exposure to volatile byproducts (e.g., methanol from silane hydrolysis) .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does the compound’s bifunctional (epoxy + silane) nature influence its application in polymer composites?
Methodological Answer:
- Crosslinking Mechanism : The epoxy groups react with carboxyl or amine-terminated polymers (e.g., polyurethanes) via ring-opening, while the silane moiety binds to inorganic surfaces (e.g., silica nanoparticles).
- Experimental Design :
- Optimize curing conditions (e.g., 80°C for 2 hours) to balance epoxy reactivity and silane stability .
- Use dynamic mechanical analysis (DMA) to measure crosslink density and glass transition temperature () changes in composites .
- Contradiction Resolution : If silane hydrolysis competes with epoxy crosslinking, adjust pH (neutral to slightly acidic) to favor epoxy reactivity .
Q. How can contradictions in spectroscopic data during impurity profiling be resolved?
Methodological Answer:
Q. What strategies enhance the hydrolytic stability of silane coatings derived from this compound?
Methodological Answer:
Q. How does the compound’s reactivity vary in polar vs. nonpolar solvents?
Methodological Answer:
- Polar Solvents (e.g., DMSO) : Accelerate epoxy ring-opening reactions (e.g., nucleophilic attack by amines) but may hydrolyze silane groups.
- Nonpolar Solvents (e.g., hexane) : Stabilize silane groups but limit epoxy reactivity.
- Experimental Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
